4-(2-Amino-3-chlorophenyl)pyrrole

Vue d'ensemble

Description

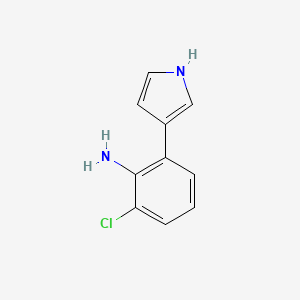

4-(2-Amino-3-chlorophenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-chlorophenyl)pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Amino-3-chlorophenyl)pyrrole can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding dechlorinated compound.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of this compound.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antifungal and Antibacterial Properties

Research indicates that 4-(2-Amino-3-chlorophenyl)pyrrole exhibits significant antifungal activity, particularly against various fungal strains. It has been identified as an effective agent against pathogens such as Pseudomonas and Burkholderia cepacia, showcasing its potential as a treatment for infections caused by these organisms . Additionally, this compound demonstrates antibacterial properties, especially against Gram-positive bacteria, which positions it as a candidate for further pharmacological studies targeting bacterial infections .

Hormone-Related Therapies

The compound has shown the ability to inhibit androgen receptor binding, suggesting its potential application in hormone-related therapies. This characteristic may open avenues for developing treatments for hormone-dependent cancers, such as prostate cancer, where androgen receptor antagonism is a crucial therapeutic strategy .

Development of Antitumor Agents

The structural features of this compound make it a suitable scaffold for designing new antitumor agents. Studies have indicated that pyrrole derivatives can inhibit various protein kinases involved in cancer progression, thus highlighting their therapeutic potential in oncology . The compound's ability to interact with key molecular targets involved in tumor growth could lead to the development of novel anticancer therapies.

Synthesis of New Derivatives

The reactivity of the amino group in this compound allows for diverse synthetic modifications, leading to the creation of new derivatives with enhanced biological activities. For instance, modifications can be made to improve its efficacy against specific pathogens or to enhance its pharmacokinetic properties . This adaptability is crucial for optimizing drug candidates in the pharmaceutical pipeline.

Case Study 1: Antifungal Activity Assessment

In a study assessing the antifungal properties of this compound, researchers tested various concentrations against Candida albicans and Aspergillus niger. The results demonstrated that the compound significantly inhibited fungal growth at concentrations as low as 10 µg/mL, indicating its potential utility as an antifungal agent in clinical settings .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 0.125 µg/mL, showcasing its potency compared to standard antibiotics like vancomycin . This finding emphasizes the compound's potential role in combatting antibiotic-resistant bacterial infections.

Mécanisme D'action

The mechanism of action of 4-(2-Amino-3-chlorophenyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrrole ring can participate in π-π interactions with aromatic residues in the binding site. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Amino-3-bromophenyl)pyrrole: Similar structure with a bromine atom instead of chlorine.

4-(2-Amino-3-fluorophenyl)pyrrole: Similar structure with a fluorine atom instead of chlorine.

4-(2-Amino-3-methylphenyl)pyrrole: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(2-Amino-3-chlorophenyl)pyrrole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the binding affinity to certain receptors or enzymes compared to its analogs with different substituents.

Activité Biologique

4-(2-Amino-3-chlorophenyl)pyrrole is an organic compound classified within the pyrrole family, characterized by a unique structure that includes an amino group and a chlorine atom attached to a phenyl ring, which is further linked to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group allows for the formation of hydrogen bonds with active sites, while the pyrrole ring can engage in π-π interactions with aromatic residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as tyrosine kinase inhibitors . For instance, derivatives synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones have shown significant inhibition of growth in cancer cell lines and in vivo tumors. The compounds demonstrated the ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting their role in targeted cancer therapies .

Case Study: Anticancer Properties

A specific derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, exhibited an impressive growth inhibition (GI50 approximately ) against colon cancer cell lines (HCT-116, SW-620, Colo-205) and demonstrated low toxicity in animal models .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that its derivatives exhibit significant activity against various pathogens:

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole | Antifungal and antibacterial | |

| Pyrrolnitrin | Broad-spectrum antibiotic |

The presence of the amino group enhances nucleophilic characteristics, allowing for diverse substitution reactions that contribute to its biological efficacy.

Pharmacological Potential

The compound's ability to inhibit androgen receptors suggests potential applications in hormone-related therapies. Its interaction with specific biomolecules indicates that it may influence cellular processes such as proliferation and apoptosis, making it a candidate for further pharmacological studies .

Synthesis and Characterization

The synthesis of this compound involves several methods that facilitate the introduction of functional groups critical for its biological activity. The reactivity of the amino group allows for various substitution reactions, while the chlorine atom enables electrophilic aromatic substitutions.

Table: Synthetic Routes and Biological Activities

| Synthetic Route | Resulting Compound | Biological Activity |

|---|---|---|

| Treatment of 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines | 4-amino-3-chloro-1H-pyrrole-2,5-diones | Tyrosine kinase inhibition |

| Electrophilic substitutions involving chlorinated derivatives | Various substituted pyrroles | Antimicrobial properties |

In Vitro Studies

In vitro studies have demonstrated that certain derivatives can significantly alter membrane conductance and electric capacity when interacting with bilayer lipid membranes. This suggests potential mechanisms through which these compounds could disrupt cellular processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Amino-3-chlorophenyl)pyrrole, and how is purity validated?

- Synthesis Methods :

- Microbial Production : The compound is biosynthesized by Pseudomonas aureofaciens and Pseudomonas cepacia via fermentation .

- Chemical Synthesis : Multi-step organic synthesis involving halogenation and cyclization reactions, as outlined for structurally related pyrrole derivatives (e.g., triazole-thiol hybrids) .

- Purity Validation :

- HPLC : Assess purity (>95%) using reverse-phase chromatography.

- Spectroscopy : Confirm structure via (e.g., δ 11.74 ppm for pyrrole NH) and ESI-MS ( [M+H] = 227.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 52.08% calculated vs. 51.94% observed) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy : λmax at 216 nm (ε = 21,400), 270 nm, and 299 nm (ε = 3,890) in methanol .

- NMR : Key peaks include aromatic protons (δ 7.50–7.64 ppm for chlorophenyl groups) and pyrrole NH (δ 11.74 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]) at 227.1 .

- IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation.

- Handling : Use inert atmospheres (N/Ar) during synthesis to avoid oxidation. Follow safety protocols for chlorinated compounds (e.g., PPE, fume hoods) .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s antifungal activity while reducing cytotoxicity?

- Strategies :

- Heterocyclic Hybridization : Integrate triazole or indole moieties to improve target binding (e.g., triazole-thiol derivatives showed enhanced kinase inhibition) .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO) at the 5-position of pyrrole to modulate electronic properties .

- Evaluation :

- In Silico Docking : Screen derivatives against fungal targets (e.g., lanosterol 14-α-demethylase) using tools like AutoDock .

- Cytotoxicity Assays : Compare IC values in mammalian cell lines (e.g., HEK293) vs. fungal models .

Q. How can discrepancies in reported androgen receptor antagonism be resolved across studies?

- Factors to Investigate :

- Assay Conditions : Variability in cell lines (e.g., LNCaP vs. HEK293), ligand concentrations, or incubation times .

- Compound Degradation : Verify stability via HPLC before assays.

- Structural Analogues : Test impurities or byproducts (e.g., dichlorinated variants) for off-target effects .

- Validation :

- Competitive Binding Assays : Use radiolabeled dihydrotestosterone to measure receptor affinity .

Q. What computational approaches predict the binding mode of this compound to its targets?

- Methods :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with androgen receptor ligand-binding domains (e.g., PDB: 2AM9) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Data Integration : Cross-validate computational results with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Propriétés

IUPAC Name |

2-chloro-6-(1H-pyrrol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-6,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWKKIHFPGKVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226075 | |

| Record name | 4-(2-Amino-3-chlorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75102-75-9 | |

| Record name | 2-Chloro-6-(1H-pyrrol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75102-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-3-chlorophenyl)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075102759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-3-chlorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.